molecular formula C12H7ClF3NO2 B1414598 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide CAS No. 2197053-72-6

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide

Cat. No.: B1414598
CAS No.: 2197053-72-6
M. Wt: 289.64 g/mol
InChI Key: ULAMTRCSRDANRP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is a compound that features a trifluoromethyl group, a chlorophenyl group, and a furan ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with trifluoromethyl triflate can yield trifluoromethyl ethers .

Scientific Research Applications

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, allowing it to interact with various biological molecules and pathways . This interaction can lead to the formation of stable complexes and the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is unique due to its combination of the trifluoromethyl group, chlorophenyl group, and furan ring. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAMTRCSRDANRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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